4-(Trifluoromethylsulfony)phenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(trifluoromethylsulfonyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4S/c10-9(11,12)17(15,16)7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEUCHICQSJBAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654258 | |

| Record name | [4-(Trifluoromethanesulfonyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-82-6 | |

| Record name | [4-(Trifluoromethanesulfonyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-(Trifluoromethylsulfonyl)phenylacetic Acid

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of 4-(trifluoromethylsulfonyl)phenylacetic acid, a specialized organic building block. The guide moves beyond a simple recitation of data, focusing instead on the causal relationships between the molecule's unique structural features and its chemical behavior. The insights provided are intended to empower researchers in synthetic chemistry, medicinal chemistry, and materials science to leverage this compound's properties for the rational design of novel molecules.

Section 1: Molecular Identity and Core Structural Features

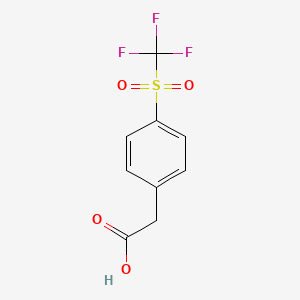

4-(Trifluoromethylsulfonyl)phenylacetic acid, identified by the CAS Number 1099597-82-6, is a bifunctional organic compound.[1][2][3] Its architecture consists of a phenylacetic acid scaffold, which is distinguished by the presence of a powerful trifluoromethylsulfonyl group (-SO₂CF₃) at the para-position of the phenyl ring. This substitution is not trivial; it fundamentally dictates the molecule's electronic character, acidity, and reactivity, making it a highly valuable, albeit specialized, intermediate in multi-step synthesis.

Caption: Chemical structure of 4-(trifluoromethylsulfonyl)phenylacetic acid.

The table below summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 1099597-82-6 | [1][2][3] |

| Molecular Formula | C₉H₇F₃O₄S | [1][2] |

| Molecular Weight | 268.21 g/mol | [1] |

| IUPAC Name | 2-(4-trifluoromethanesulfonylphenyl)acetic acid | [2][3] |

| Common Synonyms | 4-(Trifluoromethylsulfonyl)phenylacetic acid, 4-[(Trifluoromethyl)sulfonyl]benzeneacetic acid | [1] |

| InChI Key | FIEUCHICQSJBAU-UHFFFAOYSA-N | [2][3] |

Section 2: Physicochemical Properties

The physical state and solubility of a compound are primary considerations for its handling, reaction setup, and purification. 4-(Trifluoromethylsulfonyl)phenylacetic acid is a white crystalline solid at room temperature.[2] Its high melting point relative to simple phenylacetic acid reflects strong intermolecular forces, likely hydrogen bonding via the carboxylic acid dimer and dipole-dipole interactions from the sulfonyl group.

| Property | Value | Notes | Source(s) |

| Appearance | White crystals or crystalline powder | [2] | |

| Melting Point | 123-129 °C | A key parameter for identity and purity assessment. | [1][2] |

| Boiling Point | 381.8 ± 42.0 °C | Predicted value; indicates high thermal stability. | [1] |

| Density | 1.532 ± 0.06 g/cm³ | Predicted value. | [1] |

| pKa | 3.78 ± 0.10 | Predicted value; significantly more acidic than unsubstituted phenylacetic acid (~4.3). | [1] |

| Water Solubility | Slightly soluble | [1] | |

| Solvent Solubility | Soluble in organic solvents | Typical for functionalized aromatic acids. | [1] |

Expert Insight: The Impact of the Trifluoromethylsulfonyl Group

The most telling property in the table above is the predicted pKa of 3.78.[1] This value indicates a significantly more acidic carboxylic acid compared to unsubstituted phenylacetic acid. This enhanced acidity is a direct consequence of the trifluoromethylsulfonyl (-SO₂CF₃) group. As one of the most powerful electron-withdrawing groups in organic chemistry, it exerts a strong negative inductive effect (-I) across the phenyl ring. This effect stabilizes the carboxylate anion formed upon deprotonation, thereby lowering the energy required for proton loss and increasing the acidity. This property is critical, as it can influence reaction rates, catalyst choice, and the compound's behavior in biological systems.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of 4-(trifluoromethylsulfonyl)phenylacetic acid stems from its two distinct reactive centers: the carboxylic acid group and the electronically modified aromatic ring.

Caption: Synthetic utility workflow for the carboxylic acid moiety.

Reactions of the Carboxylic Acid Moiety

The primary utility of this compound is as a carrier of the 4-(trifluoromethylsulfonyl)phenyl motif, which is introduced into larger molecules via reactions at the carboxylic acid. Standard transformations include:

-

Amidation: Reaction with amines, often facilitated by coupling agents (e.g., EDC, HATU), to form amides. This is a cornerstone of medicinal chemistry for building peptide-like linkages or introducing the functionalized phenyl group into amine-containing scaffolds.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride to produce esters.

-

Reduction: Conversion of the carboxylic acid to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides an alternative point of connection for further synthesis.

Influence of the Aromatic Ring

The trifluoromethylsulfonyl group renders the aromatic ring highly electron-deficient. This has two major consequences:

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated, making reactions like Friedel-Crafts or nitration difficult and requiring harsh conditions.

-

Activation towards Nucleophilic Aromatic Substitution (NAS): While not as common for this specific compound, a highly electron-deficient ring can be susceptible to NAS if a suitable leaving group is present elsewhere on the ring.

The primary role of the substituted ring is not to react itself, but to impart its electronic properties—namely lipophilicity and electron withdrawal—onto the final target molecule. In drug development, this can profoundly influence a molecule's pharmacokinetics (e.g., membrane permeability, metabolic stability) and pharmacodynamics (e.g., binding affinity to a target protein).[4]

Section 4: Protocol for Quality Control and Structural Verification

Ensuring the identity and purity of a starting material is a non-negotiable tenet of scientific integrity. A self-validating workflow for 4-(trifluoromethylsulfonyl)phenylacetic acid would involve a combination of physical and spectroscopic analysis.

Step-by-Step Verification Methodology

-

Physical Characterization:

-

Objective: Confirm physical state and melting point as a preliminary purity check.

-

Procedure:

-

-

Spectroscopic Analysis:

-

Objective: Provide unambiguous structural confirmation.

-

Procedure:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The expected spectrum would show:

-

A complex multiplet pattern in the aromatic region (7-8 ppm) corresponding to the four protons on the disubstituted ring.

-

A sharp singlet around 3.5-4.0 ppm for the two methylene (-CH₂-) protons.

-

A broad singlet at a downfield chemical shift (>10 ppm) for the acidic proton of the carboxylic acid, which may exchange with residual water.

-

-

Infrared (IR) Spectroscopy: Acquire a spectrum using KBr pellet or ATR. Look for characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

-

A sharp, strong C=O stretch from the carbonyl group, expected around 1700 cm⁻¹.

-

Strong S=O stretching bands for the sulfonyl group, typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions.

-

-

Mass Spectrometry (MS): Use a suitable ionization technique (e.g., ESI-) to confirm the molecular weight. The spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z corresponding to ~267.2.

-

-

Cross-referencing the data from these three spectroscopic techniques provides a robust and validated confirmation of the compound's identity and purity.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure personnel safety. 4-(Trifluoromethylsulfonyl)phenylacetic acid is classified as an irritant.[1]

GHS Hazard Information

-

Hazard Statements:

-

Signal Word: Warning[1]

Recommended Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][5]

-

Personal Protective Equipment (PPE):

-

Handling:

-

First Aid Measures:

Storage and Incompatibilities

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

Section 6: Conclusion

4-(Trifluoromethylsulfonyl)phenylacetic acid is a highly functionalized building block whose value lies in the powerful electron-withdrawing nature of its trifluoromethylsulfonyl group. This feature modulates the acidity of the carboxylic acid and imparts unique electronic properties to any molecule into which it is incorporated. While its reactivity is primarily channeled through standard carboxylic acid transformations, a deep understanding of the electronic influence of the -SO₂CF₃ group is paramount for its effective application. For researchers in drug discovery and materials science, this compound represents a strategic tool for fine-tuning molecular properties such as acidity, lipophilicity, and metabolic stability, thereby enabling the rational design of next-generation functional molecules.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(Trifluoromethylsulfonyloxy)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aryl Triflates in Modern Organic Synthesis

4-(Trifluoromethylsulfonyloxy)phenylacetic acid belongs to the class of organic compounds known as aryl triflates. Aryl triflates are versatile intermediates in organic synthesis, prized for their exceptional leaving group ability in a variety of cross-coupling reactions.[1] The triflate group (CF₃SO₃⁻), being one of the best-known leaving groups, renders the aromatic carbon to which it is attached highly susceptible to nucleophilic attack and oxidative addition by transition metal catalysts. This property has made aryl triflates indispensable synthons for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries.[2] The title compound, featuring both a reactive triflate moiety and a carboxylic acid functional group, presents a bifunctional platform for diverse chemical modifications, making it a valuable building block in drug discovery and development.

This guide provides an in-depth exploration of the synthesis and characterization of 4-(trifluoromethylsulfonyloxy)phenylacetic acid, offering both theoretical understanding and practical, field-proven protocols.

Synthesis of 4-(Trifluoromethylsulfonyloxy)phenylacetic Acid

The most common and efficient method for the synthesis of aryl triflates is the reaction of a phenol with trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) in the presence of a base.[3] The synthesis of 4-(trifluoromethylsulfonyloxy)phenylacetic acid commences with the commercially available starting material, 4-hydroxyphenylacetic acid.[4]

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the phenoxide ion on the highly electrophilic sulfur atom of triflic anhydride. The base serves to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. The choice of base and reaction conditions is crucial to ensure high yields and minimize side reactions. A non-nucleophilic, sterically hindered base such as pyridine or a tertiary amine is often employed to prevent competition with the phenoxide as a nucleophile.

The overall transformation is depicted below:

Caption: Synthetic workflow for 4-(trifluoromethylsulfonyloxy)phenylacetic acid.

Experimental Protocol

Materials:

-

4-Hydroxyphenylacetic acid

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Safety Precautions:

-

Triflic anhydride is extremely corrosive, moisture-sensitive, and a strong dehydrating agent.[5][6] It should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[7]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

Pyridine is a flammable and toxic liquid. Handle with care in a fume hood.

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-hydroxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.2 eq) dropwise.

-

Addition of Triflic Anhydride: To the stirred solution at 0 °C, add triflic anhydride (1.1 eq) dropwise via a syringe. A white precipitate of pyridinium triflate may form.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x).

-

Washing: Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(trifluoromethylsulfonyloxy)phenylacetic acid.

| Parameter | Typical Value |

| Reactant Ratio | 4-HPAA : Tf₂O : Pyridine = 1 : 1.1 : 1.2 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Expected Yield | 85 - 95% |

Characterization of 4-(Trifluoromethylsulfonyloxy)phenylacetic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Caption: Workflow for the characterization of the synthesized product.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number and chemical environment of protons in the molecule.

-

Aromatic Protons: The four protons on the phenyl ring will appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons: The two protons of the methylene group (CH₂) adjacent to the carboxylic acid will appear as a singlet, typically in the range of δ 3.6-3.8 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (typically δ 10-12 ppm), which is often exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbon: The carbon of the carboxylic acid will appear at a downfield chemical shift, typically in the range of δ 170-180 ppm.

-

Aromatic Carbons: The six carbons of the phenyl ring will show distinct signals in the aromatic region (δ 120-150 ppm). The carbon attached to the triflate group will be significantly influenced by the electron-withdrawing nature of the triflate.

-

Methylene Carbon: The carbon of the CH₂ group will appear in the aliphatic region, typically around δ 40-45 ppm.

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a crucial technique for confirming the presence of the trifluoromethyl group. A single sharp peak corresponding to the CF₃ group of the triflate is expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[8]

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present around 1700-1725 cm⁻¹, characteristic of a carbonyl group in a carboxylic acid.[9]

-

S=O Stretch (Triflate): Strong absorption bands characteristic of the sulfonyl group will be observed in the regions of 1420-1440 cm⁻¹ (asymmetric stretch) and 1200-1220 cm⁻¹ (symmetric stretch).

-

C-F Stretch (Triflate): Strong absorptions due to the C-F bonds of the trifluoromethyl group are expected in the region of 1100-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺ in ESI+) corresponding to the molecular weight of 4-(trifluoromethylsulfonyloxy)phenylacetic acid (C₉H₇F₃O₅S, MW: 300.21 g/mol ).

-

Fragmentation Pattern: Characteristic fragmentation patterns may include the loss of the triflate group or the carboxylic acid group.

| Technique | Expected Key Signals |

| ¹H NMR | δ 10-12 (br s, 1H, COOH), δ 7.2-7.5 (m, 4H, Ar-H), δ 3.7 (s, 2H, CH₂) |

| ¹³C NMR | δ 170-180 (C=O), δ 120-150 (Ar-C), δ 118.7 (q, CF₃), δ 40-45 (CH₂) |

| IR (cm⁻¹) | 3300-2500 (br, O-H), 1725-1700 (s, C=O), 1440-1420 & 1220-1200 (s, S=O) |

| MS (m/z) | 300 [M]⁺ or 301 [M+H]⁺ |

Conclusion

The synthesis of 4-(trifluoromethylsulfonyloxy)phenylacetic acid from 4-hydroxyphenylacetic acid is a robust and high-yielding process when conducted with appropriate precautions, particularly concerning the handling of the highly reactive triflic anhydride. The successful synthesis and purification can be confidently verified through a combination of standard spectroscopic techniques. The resulting bifunctional molecule serves as a valuable building block for the synthesis of more complex and potentially biologically active compounds, underscoring the importance of aryl triflates in contemporary organic chemistry and drug discovery.

References

- 1. Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides [dspace.mit.edu]

- 2. Aryl Triflates in On-Surface Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. lobachemie.com [lobachemie.com]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. synquestlabs.com [synquestlabs.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to 4-(Trifluoromethylsulfonyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological profiles of therapeutic agents. Among these, the trifluoromethylsulfonyl group stands out for its profound impact on a molecule's physicochemical and biological properties. This guide provides an in-depth technical overview of 4-(trifluoromethylsulfonyl)phenylacetic acid, a key building block for the synthesis of novel pharmaceuticals. We will delve into its chemical identity, synthesis, reactivity, and its burgeoning role in the development of next-generation therapeutics.

Chemical Identity and Physicochemical Properties

Core Identification

-

Chemical Name: 2-(4-(Trifluoromethylsulfonyl)phenyl)acetic acid

-

Molecular Weight: 268.21 g/mol [1]

-

Synonyms: 4-[(Trifluoromethyl)sulfonyl]benzeneacetic acid[1]

Structural Representation

The structure of 4-(trifluoromethylsulfonyl)phenylacetic acid is characterized by a phenylacetic acid core substituted at the para-position with a trifluoromethylsulfonyl group.

SMILES: O=C(O)Cc1ccc(cc1)S(=O)(=O)C(F)(F)F[1][2]

InChI Key: FIEUCHICQSJBAU-UHFFFAOYSA-N[1][2]

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Appearance | White solid/crystals or powder | [2] |

| Melting Point | 122-129 °C | [1][2] |

| Assay | ≥97% | [1] |

| Functional Groups | Carboxylic acid, fluoro, sulfone | [1] |

Synthesis of 4-(Trifluoromethylsulfonyl)phenylacetic Acid: A Step-by-Step Protocol

The synthesis of 4-(trifluoromethylsulfonyl)phenylacetic acid is most effectively achieved through the oxidation of its thioether precursor, 4-(trifluoromethylthio)phenylacetic acid. This transformation is a critical step that imparts the desired electronic properties to the molecule.

Rationale for Synthetic Strategy

The oxidation of a thioether to a sulfone is a well-established and reliable transformation in organic synthesis. The choice of oxidant is crucial to ensure complete conversion without over-oxidation or degradation of the starting material. Oxidants such as hydrogen peroxide in trifluoroacetic acid or meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this purpose.[3][4][5] The trifluoromethyl group is robust and generally stable under these oxidative conditions.

Experimental Protocol: Oxidation of 4-(Trifluoromethylthio)phenylacetic Acid

This protocol is based on established methods for the oxidation of aryl trifluoromethyl sulfides to their corresponding sulfones.

Diagram of the Synthesis Workflow:

References

- 1. 4-(Trifluoromethylsulfonyl)phenylacetic acid 97 1099597-82-6 [sigmaaldrich.com]

- 2. H32295.06 [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Determining the Solubility of 4-(Trifluoromethylsulfonyl)phenylacetic Acid in Organic Solvents

This guide provides a robust framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 4-(trifluoromethylsulfonyl)phenylacetic acid in various organic solvents. The methodologies detailed herein are grounded in established principles of physical chemistry and are designed to ensure data integrity and reproducibility, crucial for applications ranging from preclinical development to process chemistry.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in drug discovery and development.[1][2] For an active pharmaceutical ingredient (API) like 4-(trifluoromethylsulfonyl)phenylacetic acid, understanding its solubility profile in different organic solvents is paramount for:

-

Crystallization and Purification: Selecting appropriate solvents for obtaining the desired polymorphic form and purity.

-

Formulation Development: Designing dosage forms with optimal dissolution and bioavailability.[3]

-

Process Chemistry: Developing scalable and efficient synthetic and purification processes.

-

Analytical Method Development: Choosing suitable diluents for chromatographic analysis.

The molecular structure of 4-(trifluoromethylsulfonyl)phenylacetic acid, featuring a phenylacetic acid core with a strongly electron-withdrawing trifluoromethylsulfonyl group, suggests a compound with moderate to good solubility in polar organic solvents due to the presence of the carboxylic acid group capable of hydrogen bonding. However, the bulky and hydrophobic trifluoromethylsulfonyl group will influence its interaction with different solvent classes. This guide provides the experimental means to quantify these interactions.

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[2] A more nuanced perspective considers the interplay of several factors:

-

Solute-Solvent Interactions: Favorable interactions (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between the solute and solvent molecules promote dissolution. The carboxylic acid moiety of the target compound can act as a hydrogen bond donor and acceptor, while the sulfonyl and trifluoromethyl groups introduce strong dipole moments.

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal together. A higher melting point often correlates with higher lattice energy and, consequently, lower solubility.[4] 4-(Trifluoromethylsulfonyl)phenylacetic acid is a solid with a melting point in the range of 122-128°C.[5]

-

Entropy of Mixing: The increase in randomness when a solute dissolves in a solvent, which generally favors dissolution.

A quantitative prediction of solubility can be approached using thermodynamic models, though experimental determination remains the gold standard for accuracy.[4]

Safety Precautions and Material Handling

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 4-(trifluoromethylsulfonyl)phenylacetic acid and all solvents to be used.

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[6][7]

-

Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.[6]

-

Take precautions to prevent dust formation, which can be an explosion hazard with finely divided organic solids.[8]

Hazard Information for 4-(Trifluoromethylsulfonyl)phenylacetic acid:

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

-

Signal Word: Warning.[5]

Experimental Determination of Solubility

Two primary methods for determining the equilibrium solubility of a compound are the Isothermal (Shake-Flask) Method and the Polythermal Method.[9]

Isothermal Equilibrium Solubility (Shake-Flask) Method

This method, often considered the "gold standard," measures the solubility of a compound in a specific solvent at a constant temperature.[3][4] It relies on allowing a suspension of the solute in the solvent to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is measured.[1][3]

Experimental Workflow:

Caption: Workflow for the Isothermal Equilibrium Solubility (Shake-Flask) Method.

Detailed Protocol:

-

Preparation:

-

Add an excess amount of 4-(trifluoromethylsulfonyl)phenylacetic acid to a series of vials containing a known volume of the desired organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran, toluene).[10] A good starting point is to add enough solid so that a visible amount remains undissolved at equilibrium.[10]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).[3][11]

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[9][10] The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.[10]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved solute from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample and collect the clear supernatant.

-

Filtration: Filter the sample through a chemically compatible syringe filter (e.g., PTFE for a wide range of organic solvents). Ensure the filter does not adsorb the solute.[11]

-

-

-

Analysis:

-

Quantify the concentration of 4-(trifluoromethylsulfonyl)phenylacetic acid in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[4][11]

-

Prepare a calibration curve using standards of known concentrations of the compound in the same solvent.

-

-

Calculation:

-

Determine the solubility from the measured concentration of the saturated solution.

-

Polythermal Method

The polythermal method involves determining the temperature at which a known concentration of a solute completely dissolves in a solvent upon controlled heating.[9] This method can be faster than the isothermal method and is particularly useful for assessing the temperature dependence of solubility.[9][12]

Experimental Workflow:

Caption: Workflow for the Polythermal Solubility Determination Method.

Detailed Protocol:

-

Preparation:

-

Accurately weigh a known amount of 4-(trifluoromethylsulfonyl)phenylacetic acid and a known amount of the desired organic solvent into a sealed vial to create a slurry of a specific concentration.

-

-

Controlled Heating:

-

Place the vial in a temperature-controlled apparatus that allows for slow, constant heating and continuous stirring.

-

The heating rate should be slow enough to ensure quasi-equilibrium is maintained (e.g., 0.1-0.5 °C/min).[9]

-

-

Observation:

-

Monitor the sample as it is heated. The temperature at which the last solid particle dissolves is the saturation temperature for that specific concentration.

-

This can be observed visually or with the aid of a turbidity probe.

-

-

Data Recording:

-

Record the temperature of complete dissolution.

-

Repeat the experiment with different concentrations to construct a solubility curve as a function of temperature.

-

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner.

Table 1: Hypothetical Solubility Data for 4-(Trifluoromethylsulfonyl)phenylacetic Acid at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | ||

| Ethanol | 24.5 | ||

| Acetone | 20.7 | ||

| Ethyl Acetate | 6.02 | ||

| Tetrahydrofuran | 7.6 | ||

| Toluene | 2.38 | ||

| n-Heptane | 1.92 |

This table should be populated with experimentally determined values.

Interpretation of Results:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to hydrogen bonding with the carboxylic acid group.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): Good solubility is anticipated due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Toluene, n-Heptane): Lower solubility is predicted as the primary interactions would be weaker van der Waals forces.

Plotting solubility against the solvent's dielectric constant can provide insights into the polarity effects on dissolution. Similarly, for polythermal data, a plot of solubility versus temperature will reveal the thermodynamic nature of the dissolution process (endothermic or exothermic).

Conclusion

This guide has outlined the fundamental principles and detailed experimental protocols for the accurate determination of the solubility of 4-(trifluoromethylsulfonyl)phenylacetic acid in organic solvents. By employing the isothermal (shake-flask) or polythermal methods with careful experimental execution and validated analytical techniques, researchers can generate reliable solubility data. This information is indispensable for making informed decisions throughout the drug development lifecycle, from early-stage discovery to final product formulation. The self-validating nature of these protocols, particularly the confirmation of equilibrium in the shake-flask method, ensures the generation of trustworthy and authoritative data.

References

- 1. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 2. chem.ws [chem.ws]

- 3. biorelevant.com [biorelevant.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. 4-(Trifluoromethylsulfony)phenylacetic acid | 1099597-82-6 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, MS) for 4-(trifluoromethylsulfony)phenylacetic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethylsulfonyl)phenylacetic Acid

This guide provides a comprehensive analysis of the expected spectroscopic data for 4-(trifluoromethylsulfonyl)phenylacetic acid, a compound of interest in synthetic chemistry and drug development. As a molecule incorporating a powerful electron-withdrawing group on a phenylacetic acid scaffold, its precise structural confirmation is paramount for any research application. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

The molecular structure of 4-(trifluoromethylsulfonyl)phenylacetic acid (CAS: 1099597-82-6) presents several key features that dictate its spectroscopic signature: a para-substituted aromatic ring, a carboxylic acid moiety, a methylene bridge, and a trifluoromethanesulfonyl (triflate) group.[1][2] Each of these components will give rise to distinct and predictable signals, which, when taken together, provide an unambiguous confirmation of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. For 4-(trifluoromethylsulfonyl)phenylacetic acid, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons, the methylene protons, and the carboxylic acid proton.

-

Aromatic Protons (AA'BB' System): The two sets of protons on the para-substituted benzene ring are chemically non-equivalent due to their proximity to either the electron-withdrawing triflate group or the acetic acid moiety. This will result in a classic AA'BB' splitting pattern, which often appears as two distinct doublets.

-

H_a protons (ortho to -SO₂CF₃): These protons are expected to be the most deshielded due to the strong electron-withdrawing nature of the triflate group. Their signal will appear downfield, predicted around 7.9-8.1 ppm .

-

H_b protons (ortho to -CH₂COOH): These protons will be slightly less deshielded and are predicted to appear around 7.5-7.7 ppm .

-

-

Methylene Protons (-CH₂-): The two protons of the methylene group are equivalent and will appear as a singlet. Their position is influenced by the adjacent aromatic ring and carboxylic acid group. A predicted chemical shift is in the range of 3.7-3.9 ppm . For comparison, the methylene protons in unsubstituted phenylacetic acid appear around 3.65 ppm.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water. It is expected to appear far downfield, typically in the range of 10-13 ppm .

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | -COOH |

| ~8.0 | Doublet | 2H | Aromatic H _a |

| ~7.6 | Doublet | 2H | Aromatic H _b |

| ~3.8 | Singlet | 2H | -CH₂ -COOH |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will reveal the electronic environment of each unique carbon atom in the molecule.

-

Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear significantly downfield, predicted around 171-173 ppm .

-

Aromatic Carbons: The para-substitution will result in four distinct aromatic carbon signals.

-

C_ipso (-SO₂CF₃): The carbon directly attached to the sulfonyl group will be strongly influenced by its electron-withdrawing effect, predicted around 145-148 ppm .

-

C_ipso (-CH₂COOH): The carbon bearing the acetic acid side chain is predicted to be around 135-138 ppm .

-

Aromatic CH Carbons: The two sets of CH carbons will appear in the typical aromatic region, from 128-132 ppm .

-

-

Methylene Carbon (-CH₂-): This aliphatic carbon will be found significantly upfield, predicted around 40-42 ppm .

-

Trifluoromethyl Carbon (-CF₃): This carbon will be visible in the ¹³C NMR spectrum and will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms (¹J_CF). It is predicted to appear around 118-122 ppm .

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C OOH |

| ~146 | C -SO₂CF₃ |

| ~136 | C -CH₂COOH |

| ~131 | Aromatic C H |

| ~129 | Aromatic C H |

| ~120 (quartet) | -C F₃ |

| ~41 | -C H₂- |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 4-(trifluoromethylsulfonyl)phenylacetic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H Spectrum Acquisition:

-

Acquire a standard one-pulse ¹H experiment.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C experiment.

-

Set the spectral width to cover 0-200 ppm.

-

Use a longer relaxation delay (2-5 seconds) due to the longer relaxation times of quaternary carbons.

-

Collect a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is essential for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-(trifluoromethylsulfonyl)phenylacetic acid is expected to be rich with characteristic absorption bands.

-

O-H Stretch: The carboxylic acid O-H bond will produce a very broad and strong absorption band in the region of 2500-3300 cm⁻¹ , which is characteristic of the hydrogen-bonded dimer form of carboxylic acids.

-

C=O Stretch: The carbonyl group of the carboxylic acid will give a strong, sharp absorption band around 1700-1725 cm⁻¹ .

-

S=O Stretches: The sulfonyl group (-SO₂-) has two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. These are expected to appear as two strong bands, typically around 1350-1370 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

-

C-F Stretches: The C-F bonds of the trifluoromethyl group will result in strong, complex absorptions in the fingerprint region, generally between 1100-1300 cm⁻¹ . These may overlap with other bands.

-

Aromatic C=C Stretches: The benzene ring will show several medium-intensity bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1360 | Strong | Asymmetric S=O stretch |

| ~1180 | Strong | Symmetric S=O stretch |

| 1100-1300 | Strong | C-F stretches |

| 1450-1600 | Medium | Aromatic C=C stretches |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid 4-(trifluoromethylsulfonyl)phenylacetic acid powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectroscopy Workflow Diagram

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for a polar molecule like this.

-

Molecular Ion: In negative ion mode ESI-MS, the most prominent peak is expected to be the deprotonated molecule, [M-H]⁻. Given the molecular formula C₉H₇F₃O₄S, the molecular weight is 284.21 g/mol . Therefore, the [M-H]⁻ peak should be observed at m/z 283.0 .

-

Key Fragmentation Patterns: Tandem MS (MS/MS) of the m/z 283 parent ion would likely reveal characteristic fragmentation pathways:

-

Loss of CO₂ (-44 Da): Decarboxylation of the parent ion is a common fragmentation for carboxylic acids, leading to a fragment at m/z 239 .

-

Loss of -COOH (-45 Da): Cleavage of the entire carboxylic acid group from the neutral molecule followed by ionization, or from the protonated molecule in positive mode, would lead to a fragment at m/z 239 .

-

Benzylic Cleavage: Cleavage of the bond between the methylene group and the aromatic ring is highly probable. This could lead to the formation of a fragment corresponding to the [SO₂CF₃-C₆H₄-CH₂]⁺ cation at m/z 223 in positive mode.

-

Loss of SO₂CF₃ (-133 Da): Cleavage of the C-S bond could result in a fragment ion corresponding to [M-H-SO₂CF₃]⁻ at m/z 150 .

-

Table 4: Predicted Mass Spectrometry Data (ESI Negative Ion Mode)

| m/z Value | Assignment |

| 283.0 | [M-H]⁻ (Parent Ion) |

| 239.0 | [M-H-CO₂]⁻ |

| 150.0 | [M-H-SO₂CF₃]⁻ |

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Instrumentation Setup (Direct Infusion):

-

Set up an ESI source in negative ion mode.

-

Infuse the sample solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the [M-H]⁻ ion.

-

-

Full Scan Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-500 to identify the parent ion.

-

MS/MS Fragmentation:

-

Select the [M-H]⁻ ion at m/z 283 as the precursor ion.

-

Perform a product ion scan by inducing fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

Vary the collision energy to generate a comprehensive fragmentation spectrum.

-

-

Data Analysis: Analyze the resulting spectra to confirm the mass of the parent ion and identify the major fragment ions.

Mass Spectrometry Workflow Diagram

References

discovery and history of trifluoromethylsulfony compounds

An In-Depth Technical Guide to the Discovery and History of Trifluoromethylsulfonyl Compounds

Abstract

The introduction of the trifluoromethylsulfonyl group and its derivatives into the lexicon of synthetic chemistry marked a watershed moment, providing researchers with tools of unprecedented reactivity and utility. This guide, intended for chemists, researchers, and drug development professionals, charts the course of these remarkable compounds from their initial discovery to their current indispensable role in modern science. We will explore the pioneering work that first brought them to light, the evolution of their synthesis, the fundamental chemical principles that govern their utility, and their profound impact on medicinal chemistry. By examining the causality behind experimental choices and detailing key protocols, this paper offers not only a historical retrospective but also a practical reference for the application of this powerful class of molecules.

Introduction: The Dawn of a Super Functional Group

In the vast arsenal of functional groups available to the organic chemist, few have had as transformative an impact as the trifluoromethylsulfonyl group (CF₃SO₂–), commonly known as the triflyl group (–Tf).[1] Its derivatives, most notably trifluoromethanesulfonic acid (triflic acid, TfOH) and its corresponding esters (triflates, –OTf) and amides (triflamides), have become ubiquitous in synthesis.[2][3] The power of this moiety lies in the unique synergy between the trifluoromethyl group (–CF₃) and the sulfonyl group (–SO₂–).

The –CF₃ group is a potent electron-withdrawing group, a consequence of the high electronegativity of its three fluorine atoms. This property, combined with the strong C-F bond, imparts exceptional metabolic stability and can significantly alter the electronic nature of a molecule.[4] In drug design, the incorporation of a –CF₃ group is a well-established strategy to enhance lipophilicity, improve membrane permeability, and block metabolic pathways, thereby improving a drug candidate's pharmacokinetic profile.[4][5]

When this group is attached to a sulfonyl center, it creates one of the most powerful electron-withdrawing groups in organic chemistry. This has two profound consequences:

-

Triflic Acid (TfOH) becomes a "superacid," thousands of times more acidic than concentrated sulfuric acid, making it an exceptional catalyst for a wide range of chemical transformations.[6]

-

The Triflate Anion (CF₃SO₃⁻) becomes an extraordinarily stable, non-nucleophilic anion. This stability makes the corresponding triflate group (–OTf) one of the best leaving groups known, enabling reactions that are difficult or impossible with lesser counterparts like halides or tosylates.[2]

This guide will trace the journey of these compounds, from the foundational discoveries to the sophisticated applications that are now commonplace in research and industry.

Chapter 1: The Pioneering Discovery - Haszeldine's Breakthrough

The story of trifluoromethylsulfonyl compounds is inextricably linked to the pioneering work of British chemist Robert Neville Haszeldine .[7] A giant in the field of organofluorine chemistry, Haszeldine's research in the post-war era systematically explored the synthesis and reactivity of a vast array of novel fluorinated molecules.[8][9]

In 1954, Haszeldine and his student, J. M. Kidd, published the first synthesis of trifluoromethanesulfonic acid.[6] Their initial method, while not practical for large-scale production, was a landmark achievement that opened the door to this new field of chemistry. It involved the challenging oxidation of bis(trifluoromethylthio)mercury, a testament to the experimental ingenuity required to work with these early, highly reactive organofluorine compounds.[6][10] This was soon followed by further seminal work with T. Gramstad, published in the Journal of the Chemical Society in 1956 and 1957, which detailed the synthesis and properties of a range of perfluoroalkanesulfonic acids, firmly establishing the foundations of the field.[11][12][13][14]

Experimental Protocol 1: Historical Synthesis of Triflic Acid (Haszeldine & Kidd, 1954)

This protocol is presented for historical and educational purposes. The use of highly toxic mercury compounds is now largely avoided.

Objective: To synthesize trifluoromethanesulfonic acid via oxidation of a mercury precursor.

Causality: The choice of bis(trifluoromethylthio)mercury, (CF₃S)₂Hg, provided a stable, isolable source of the CF₃S- moiety. The scientific challenge was to find an oxidant strong enough to convert the sulfur from the -1 oxidation state to the +6 state in the sulfonic acid without degrading the robust but sensitive C-F and C-S bonds. Aqueous hydrogen peroxide was found to be an effective choice.

Methodology:

-

Preparation of Precursor: Bis(trifluoromethylthio)mercury is prepared from the reaction of thiophosgene with sodium fluoride and mercuric cyanide.

-

Oxidation: A suspension of bis(trifluoromethylthio)mercury in water is treated with an excess of aqueous hydrogen peroxide (e.g., 30%).

-

Reaction: The mixture is stirred and heated gently. The reaction is exothermic and proceeds with the formation of mercuric oxide as a precipitate. (CF₃S)₂Hg + 8 H₂O₂ → 2 CF₃SO₃H + HgO + 7 H₂O

-

Isolation: The resulting solution is filtered to remove the insoluble mercury salts.

-

Conversion to Barium Salt: The acidic filtrate is neutralized with barium carbonate (BaCO₃) to precipitate barium triflate (Ba(OTf)₂), which is less soluble and can be purified by recrystallization.

-

Final Acidification: The purified barium triflate is treated with a stoichiometric amount of concentrated sulfuric acid (H₂SO₄). Insoluble barium sulfate (BaSO₄) precipitates, leaving a solution of triflic acid. Ba(OTf)₂ + H₂SO₄ → 2 TfOH + BaSO₄(s)

-

Purification: The mixture is filtered, and the resulting aqueous triflic acid is carefully distilled under reduced pressure to yield the pure, anhydrous acid.

Chapter 2: The Triflyl Toolkit - Synthesis of Key Reagents

While the historical synthesis proved the existence of triflic acid, its reliance on toxic and expensive reagents limited its use. The widespread adoption of triflyl chemistry necessitated the development of scalable, cost-effective synthetic routes.

The modern industrial synthesis of triflic acid relies on electrochemical fluorination (ECF) , also known as the Simons process.[6] In this process, methanesulfonic acid (CH₃SO₃H) is electrolyzed in anhydrous hydrogen fluoride (HF). The high potential at the nickel anode replaces all C-H bonds with C-F bonds, directly yielding trifluoromethanesulfonyl fluoride (CF₃SO₂F). This key intermediate is then hydrolyzed to produce triflic acid.[6]

From triflic acid, a family of indispensable reagents can be prepared, forming a "toolkit" for the modern chemist.

Experimental Protocol 2: Laboratory Synthesis of Trifluoromethanesulfonyl Chloride (TfCl)

Objective: To prepare triflyl chloride, a versatile precursor for triflamides and other derivatives, from triflic acid.

Causality: This protocol converts the hydroxyl group of the sulfonic acid into a more reactive chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this type of transformation. The use of a catalytic amount of N,N-dimethylformamide (DMF) is crucial; it reacts with thionyl chloride to form the Vilsmeier reagent, which is the active species that accelerates the conversion.[15]

Methodology: [15]

-

Setup: A round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂).

-

Charging the Reactor: The flask is charged with trifluoromethanesulfonic acid (1.0 eq).

-

Cooling: The flask is cooled in an ice bath to 0°C.

-

Addition of Reagents: Thionyl chloride (approx. 6.0 eq) is added slowly via the dropping funnel, maintaining the temperature below 10°C. Following this, a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq) is added.

-

Reaction: The ice bath is removed, and the mixture is allowed to warm to room temperature and stirred for 30 minutes. The reaction mixture is then heated to 40°C and stirred for 12 hours.

-

Work-up and Purification: After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure trifluoromethanesulfonyl chloride as a low-boiling liquid (b.p. ~32°C).

Chapter 3: The Trifluoromethylsulfonyl Moiety in Medicinal Chemistry

The trifluoromethyl group (–CF₃) and the broader trifluoromethylsulfonyl group are powerful tools in drug design for modulating a molecule's physicochemical properties.[16][17] Their incorporation is a strategic decision aimed at optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Key Impacts on Drug Properties:

-

Increased Lipophilicity: The –CF₃ group is significantly more lipophilic (fat-soluble) than a hydrogen or methyl group.[4] This can enhance a drug's ability to cross biological membranes, such as the gut wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[4]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Replacing a metabolically vulnerable C-H bond (often on an aromatic ring or benzylic position) with a C-F bond can block oxidation by cytochrome P450 enzymes, increasing the drug's half-life and bioavailability.[4]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronics of a molecule, potentially leading to stronger interactions (e.g., dipole-dipole or hydrogen bonding) with its biological target.[4]

-

Modulation of pKa: Placing a –CF₃ group near an acidic or basic center can significantly lower the pKa, which can be used to fine-tune the ionization state of a drug at physiological pH, affecting its solubility and target engagement.

Data Presentation: Trifluoromethyl Groups in FDA-Approved Drugs

The successful application of these principles is evident in the large number of drugs containing trifluoromethyl groups approved by the FDA.[18][19]

| Drug Name | Therapeutic Area | Role of Trifluoromethyl Group(s) |

| Fluoxetine | Antidepressant | Increases lipophilicity, aiding passage across the blood-brain barrier. |

| Celecoxib | Anti-inflammatory (COX-2) | The SO₂CF₃ group is replaced by a SO₂NH₂ group, but the CF₃ on the pyrazole ring is crucial for selective binding to the COX-2 enzyme. |

| Aprepitant | Antiemetic | Contains two CF₃ groups that enhance metabolic stability and receptor binding affinity. |

| Tipranavir | Antiretroviral (HIV) | The trifluoromethyl-containing sulfonyl group contributes to the molecule's potency and resistance profile against HIV protease.[18] |

| Travoprost | Glaucoma Treatment | The trifluoromethylphenoxy group enhances the drug's potency as a prostaglandin F receptor agonist.[18] |

Chapter 4: Modern Synthetic Methodologies

Beyond their role as leaving groups or catalysts, triflyl derivatives are central to modern methods for directly installing –CF₃ and –SCF₃ groups, a process known as trifluoromethylation and trifluoromethylthiolation, respectively.[20][21] These reactions can be broadly categorized based on the nature of the trifluoromethylating species.

-

Electrophilic Trifluoromethylation: These reactions use reagents that deliver a "CF₃⁺" equivalent to a nucleophile (like an enolate or an aromatic ring).[22] Seminal reagents include hypervalent iodine compounds (e.g., Togni reagents) and sulfonium salts (e.g., Umemoto reagents).[22]

-

Nucleophilic Trifluoromethylation: These methods deliver a "CF₃⁻" equivalent to an electrophile. The most common source is (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent), which reacts in the presence of a fluoride activator.[20][23][24]

-

Radical Trifluoromethylation: These reactions involve the generation of a trifluoromethyl radical (CF₃•), which can add to alkenes or couple with aromatic rings. Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) are common precursors.

-

Trifluoromethylthiolation: The introduction of the important –SCF₃ group can also be achieved via electrophilic reagents (reacting with nucleophiles) or nucleophilic reagents like CuSCF₃ and AgSCF₃ (reacting with electrophiles).[21][25][26]

Experimental Protocol 3: Electrophilic Trifluoromethylthiolation of an Activated Arene

Objective: To install a trifluoromethylthio (–SCF₃) group onto an electron-rich aromatic ring, a common scaffold in medicinal chemistry.

Causality: Electron-rich arenes, such as indoles or anilines, are nucleophilic enough to react directly with a sufficiently powerful electrophilic –SCF₃ source. Reagents like N-trifluoromethylthiodibenzenesulfonimide are highly effective because the two sulfonyl groups make the nitrogen a poor nucleophile, thus increasing the electrophilicity of the attached SCF₃ group.[25] The reaction often does not require a catalyst, proceeding as a Friedel-Crafts-type reaction.[27]

Methodology:

-

Setup: A dry round-bottom flask is charged with the electron-rich arene (e.g., N-methylindole, 1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile). The flask is flushed with an inert gas (nitrogen or argon).

-

Reagent Addition: The electrophilic trifluoromethylthiolating reagent (e.g., N-Trifluoromethylthiodibenzenesulfonimide, 1.1 eq) is added in one portion at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous sodium bicarbonate solution (to remove the sulfonimide byproduct) and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure α-trifluoromethylthiolated product.

Conclusion and Future Outlook

From a laboratory curiosity in the 1950s to an industrial and pharmaceutical cornerstone today, the journey of trifluoromethylsulfonyl compounds has been one of remarkable progress. The initial discoveries by Robert Haszeldine laid a foundation that has been built upon by generations of chemists, leading to robust industrial syntheses, a deep mechanistic understanding, and a vast array of applications. The triflyl group and its relatives have solved long-standing synthetic challenges, enabling the construction of complex molecules with unparalleled efficiency. In medicinal chemistry, the strategic use of the trifluoromethyl group has become a pillar of modern drug design, leading to more stable, potent, and effective therapeutics.

The field continues to evolve. Current research focuses on developing more efficient, selective, and environmentally benign methods for trifluoromethylation and trifluoromethylthiolation. The design of novel chiral reagents for asymmetric synthesis and the application of photoredox catalysis are opening new frontiers. As our understanding of the subtle interplay between molecular structure and biological function deepens, the trifluoromethylsulfonyl group will undoubtedly continue to be a critical tool for scientists aiming to solve the chemical and medical challenges of the future.

References

- 1. Triflyl group - Wikipedia [en.wikipedia.org]

- 2. Triflate - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. Triflic acid - Wikipedia [en.wikipedia.org]

- 7. Robert Haszeldine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. WO2011104724A2 - A process for the manufacture of triflic acid - Google Patents [patents.google.com]

- 11. 33. Perfluoroalkyl derivatives of sulphur. Part IV. Perfluoroalkanesulphonic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. 33. Perfluoroalkyl derivatives of sulphur. Part IV. Perfluoroalkanesulphonic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. 512. Perfluoroalkyl derivatives of sulphur. Part VI. Perfluoroalkanesulphonic acids CF3·[CF2]·SO3H (n= 1—7) - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. 806. Perfluoroalkyl derivatives of sulphur. Part VII. Alkyl trifluoromethanesulphonates as alkylating agents, trifluoromethanesulphonic anhydride as a promoter for esterification, and some reactions of trifluoromethanesulphonic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. Trifluoromethanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 16. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

A Theoretical Deep Dive: Unraveling the Electronic Landscape of 4-(Trifluoromethylsulfonyl)phenylacetic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 4-(trifluoromethylsulfonyl)phenylacetic acid. In the landscape of pharmaceutical sciences and materials research, a profound understanding of a molecule's electronic characteristics is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This document outlines a robust computational methodology, grounded in Density Functional Theory (DFT), to elucidate the intricate electronic features of this compound. We will explore the anticipated molecular orbital distributions, electrostatic potential surfaces, and key quantum chemical descriptors. The insights derived from these theoretical studies are invaluable for guiding rational drug design, optimizing synthetic pathways, and predicting the material properties of this and related molecular entities.

Introduction: The Significance of 4-(Trifluoromethylsulfonyl)phenylacetic Acid

4-(Trifluoromethylsulfonyl)phenylacetic acid is a molecule of significant interest due to the unique combination of its constituent functional groups. The phenylacetic acid moiety serves as a common scaffold in a variety of biologically active compounds. The introduction of a trifluoromethylsulfonyl group (-SO₂CF₃) at the para position dramatically alters the electronic properties of the phenyl ring, thereby influencing the molecule's overall chemical behavior.

The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group known to enhance metabolic stability and lipophilicity in drug candidates.[1][2][3][4] The sulfonyl group (-SO₂-) also acts as a strong electron-withdrawing entity and can participate in hydrogen bonding.[1] The synergistic effect of these two groups in the -SO₂CF₃ substituent creates a powerful tool for modulating the electronic landscape of the parent phenylacetic acid molecule. A detailed theoretical investigation into its electronic structure is therefore crucial for unlocking its full potential in various scientific domains.

This guide will provide a step-by-step theoretical protocol to characterize the electronic properties of 4-(trifluoromethylsulfonyl)phenylacetic acid, offering a predictive lens into its chemical reactivity and interaction profile.

Theoretical & Computational Methodology: A Self-Validating System

To ensure the reliability and accuracy of our theoretical predictions, we propose a computational workflow based on Density Functional Theory (DFT), a workhorse of modern computational chemistry.[5][6][7][8] The choice of functional and basis set is critical for obtaining meaningful results and is justified by their proven performance in similar systems.

Computational Workflow

The following diagram outlines the proposed computational workflow for the theoretical analysis of 4-(trifluoromethylsulfonyl)phenylacetic acid.

Caption: Computational workflow for the theoretical study of 4-(trifluoromethylsulfonyl)phenylacetic acid.

Step-by-Step Protocol

-

Molecular Structure Construction: The initial 3D structure of 4-(trifluoromethylsulfonyl)phenylacetic acid will be built using standard molecular modeling software.

-

Geometry Optimization: The constructed structure will be optimized to find its lowest energy conformation. This will be performed using DFT with the B3LYP hybrid functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[5]

-

Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum, a frequency calculation will be performed. The absence of imaginary frequencies will validate the structure.

-

Electronic Property Calculations: Using the optimized geometry, a single-point energy calculation will be carried out to obtain detailed information about the electronic structure. This includes the molecular orbitals (MOs), electron density, and electrostatic potential (ESP).

Predicted Electronic Structure and Properties

Based on the known electronic effects of the substituent groups, we can anticipate the key features of the electronic structure of 4-(trifluoromethylsulfonyl)phenylacetic acid.

Molecular Orbitals: The Frontier of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions.

-

HOMO: The HOMO is expected to be primarily localized on the electron-rich phenyl ring and the carboxyl group. The energy of the HOMO is an indicator of the molecule's ability to donate electrons.

-

LUMO: Due to the strong electron-withdrawing nature of the -SO₂CF₃ group, the LUMO is anticipated to have significant contributions from this substituent and the phenyl ring. The energy of the LUMO reflects the molecule's ability to accept electrons.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

The following diagram illustrates the expected localization of the HOMO and LUMO.

Caption: Predicted localization of HOMO and LUMO in 4-(trifluoromethylsulfonyl)phenylacetic acid.

Molecular Electrostatic Potential (ESP): Mapping Reactivity Sites

The ESP map provides a visual representation of the charge distribution in a molecule and is an excellent tool for predicting sites of electrophilic and nucleophilic attack.

-

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the oxygen atoms of the carboxyl and sulfonyl groups, indicating their susceptibility to electrophilic attack.

-

Positive Potential (Blue): Regions of positive potential are anticipated around the acidic proton of the carboxyl group and potentially on the hydrogens of the phenyl ring due to the electron-withdrawing effects of the substituents. These areas are prone to nucleophilic attack.

Quantitative Quantum Chemical Descriptors

From the calculated electronic structure, several key descriptors can be derived to quantify the molecule's reactivity.

| Descriptor | Formula | Predicted Significance |

| HOMO Energy | EHOMO | Indicates electron-donating ability. |

| LUMO Energy | ELUMO | Indicates electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) | ω = χ²/2η | Index of electrophilic character. |

Implications for Drug Development and Materials Science

The theoretical insights into the electronic structure of 4-(trifluoromethylsulfonyl)phenylacetic acid have profound implications:

-

Rational Drug Design: Understanding the ESP and frontier orbitals can guide the design of new drug candidates by predicting how the molecule will interact with biological targets such as enzyme active sites. The strong electron-withdrawing nature of the -SO₂CF₃ group can influence the pKa of the carboxylic acid, which is a critical parameter for drug absorption and distribution.

-

Predicting Reactivity: The calculated reactivity descriptors can help in predicting the molecule's behavior in various chemical reactions, aiding in the optimization of synthetic routes and the prevention of unwanted side reactions.

-

Materials Science: The electronic properties, such as the HOMO-LUMO gap, are crucial for designing organic materials with specific optical and electronic properties, for instance, in the development of organic light-emitting diodes (OLEDs) or organic semiconductors.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous theoretical framework for the in-depth study of the electronic structure of 4-(trifluoromethylsulfonyl)phenylacetic acid. By employing DFT calculations, we can gain a detailed understanding of its molecular orbitals, electrostatic potential, and reactivity descriptors. These theoretical predictions provide a powerful and cost-effective means to guide experimental work, accelerate the discovery of new pharmaceuticals, and engineer novel materials with tailored properties. The methodologies and principles described herein are not only applicable to the title compound but can also be extended to a wide range of related molecules, making this a valuable resource for the scientific community.

References

- 1. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. matilda.science [matilda.science]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Preliminary Biological Activity Screening of 4-(Trifluoromethylsulfonyl)phenylacetic Acid